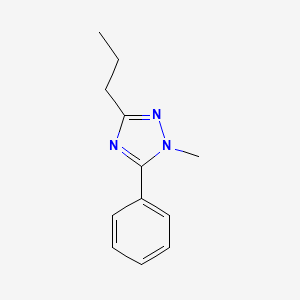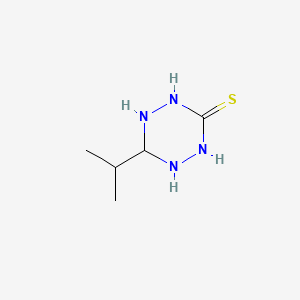
6-(Propan-2-yl)-1,2,4,5-tetrazinane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-1,2,4,5-tetrazinane-3-thione is a heterocyclic compound containing a tetrazine ring with an isopropyl group at the 6-position and a thione group at the 3-position. This compound is part of the broader class of tetrazine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione typically involves the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. One common method includes the cyclization of nitriles with hydrazine hydrate in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure the formation of the tetrazine ring.
Industrial Production Methods
Industrial production of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione may involve large-scale batch reactions using optimized synthetic routes. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-1,2,4,5-tetrazinane-3-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the thione group to other functional groups.
Substitution: The tetrazine ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized tetrazine derivatives, reduced thione compounds, and substituted tetrazine products. These products have diverse applications in different fields .
Applications De Recherche Scientifique
6-Isopropyl-1,2,4,5-tetrazinane-3-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as luminescent elements and electronic devices
Mécanisme D'action
The mechanism of action of 6-Isopropyl-1,2,4,5-tetrazinane-3-thione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its biological and chemical activities. The tetrazine ring’s ability to undergo cycloaddition reactions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrazine: A parent compound with similar structural features but without the isopropyl and thione groups.
3,6-Substituted-1,2,4,5-tetrazines: Compounds with various substituents at the 3 and 6 positions, offering different chemical properties and applications.
Uniqueness
The presence of the isopropyl group enhances its hydrophobicity, while the thione group provides additional sites for chemical modification .
Propriétés
Formule moléculaire |
C5H12N4S |
|---|---|
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
6-propan-2-yl-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C5H12N4S/c1-3(2)4-6-8-5(10)9-7-4/h3-4,6-7H,1-2H3,(H2,8,9,10) |
Clé InChI |
MDMLOVBYKCZLKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1NNC(=S)NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


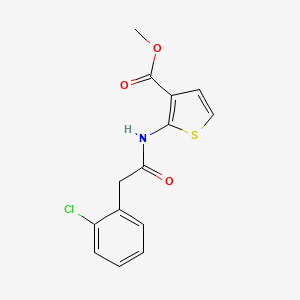
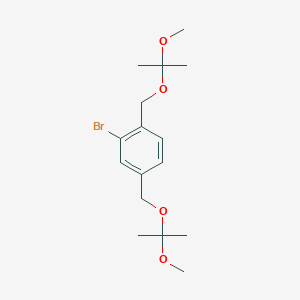

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
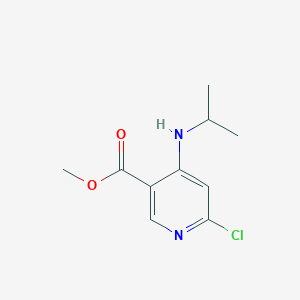
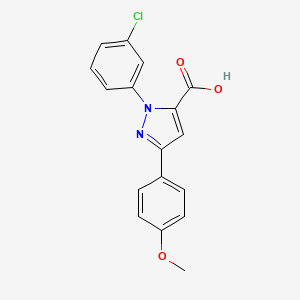




![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
